Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin Sulfate is the sulfate salt form of gentamycin, a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora, with antibacterial activity. Gentamicin is a thermostable complex containing the gentamicins C1, C1a, C2, C2a and C2b.
A complex of closely related aminoglycosides obtained from MICROMONOSPORA purpurea and related species. They are broad-spectrum antibiotics, but may cause ear and kidney damage. They act to inhibit PROTEIN BIOSYNTHESIS.
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
CAS No.: 1405-41-0
Cat. No.: VC20749831
Molecular Formula: C21H45N5O11S
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.
![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid - 1405-41-0](/images/no_structure.jpg)
CAS No. | 1405-41-0 |
---|---|
Molecular Formula | C21H45N5O11S |
Molecular Weight | 575.7 g/mol |
IUPAC Name | (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
Standard InChI | InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |
Standard InChI Key | NWQISSNHRDDWRM-KFSSRJMVSA-N |
Isomeric SMILES | CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Colorform | White amorphous powder |
Melting Point | 102-108 °C 105 °C (decomposition) |
Chemical Structure and Identification
Molecular Structure and Nomenclature
Gentamicin sulfate represents a complex aminoglycoside antibiotic whose chemical structure features multiple amino and hydroxyl groups attached to a cyclohexane ring system. The IUPAC name, (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid, indicates its intricate stereochemistry and functional groups . The compound contains multiple chiral centers, with specific R and S configurations that are critical to its biological activity. These stereochemical features determine how the molecule interacts with bacterial ribosomal components, which ultimately affects its antimicrobial efficacy.
Physical and Chemical Properties
Gentamicin sulfate is characterized by high thermal stability and water solubility, properties that facilitate its pharmaceutical formulation and clinical administration . As a sulfate salt, the compound exhibits enhanced stability compared to its free base form, making it suitable for various dosage preparations. The positively charged amino groups in the molecule contribute to its binding affinity for bacterial ribosomal RNA, which is fundamental to its mechanism of action.
Production Methods and Manufacturing Process
Primary Production Approaches
Three principal methods are employed in the commercial production of gentamicin sulfate, each with distinct advantages and limitations:
Production Method | Description | Advantages | Limitations |
---|---|---|---|
Fermentation | Traditional approach using suitable media to culture specific Micromonospora strains | Well-established process, cost-effective for large-scale production | Variable yield, potential impurity issues |
Semi-synthesis | Combines natural source extraction with chemical modification | Improved structural control, enhanced effectiveness | Requires sophisticated chemical processing |
Biological Conversion | Utilizes microorganisms to transform precursor substances | Environmentally friendly, potential for novel derivatives | May have lower yields than traditional fermentation |
The fermentation method remains the most widely utilized approach for industrial production, employing optimized culture media to stimulate gentamicin production by Micromonospora purpurea or related species .
Purification and Quality Control
The production process involves critical purification steps to ensure product quality. Ion exchange chromatography plays a vital role in removing impurities and achieving pharmaceutical-grade gentamicin sulfate. Specifically:
-
Anion exchange resins selectively adsorb negatively charged impurities while leaving gentamicin unaffected
-
Cation exchange resins further purify the compound in subsequent processing stages
Recent advancements in manufacturing techniques have significantly reduced impurity levels. Improved production methods have decreased total impurities from greater than 10% to less than 5%, with specific impurities like sisomicin reduced to less than 2% and kanamycinum (micronomicin) to less than 3% . These improvements enhance both safety and efficacy profiles of the final pharmaceutical product.
Mechanism of Action and Pharmacological Properties
Antimicrobial Mechanism
Gentamicin sulfate exerts its bactericidal effect through multiple mechanisms:
-
Binding to the 30S subunit of bacterial ribosomes
-
Inhibiting protein synthesis by preventing the formation of initiation complexes
This multifaceted approach to bacterial killing makes gentamicin effective against a wide spectrum of pathogens, including both Gram-positive and Gram-negative aerobic bacteria. Notably, the compound demonstrates particular efficacy against Pseudomonas and Proteus organisms, which are often challenging to treat with other antibiotics .
Pharmacokinetics
The pharmacokinetic profile of gentamicin sulfate is characterized by:
-
Limited oral absorption, necessitating parenteral administration
-
Good tissue distribution following intramuscular injection, producing effective antibacterial concentrations in serum and urine
-
Minimal metabolism, with the drug excreted almost entirely in active form
-
Primary excretion via glomerular filtration with little to no tubular reabsorption
These properties influence dosing strategies and monitoring requirements in clinical settings, especially in patients with compromised renal function.
Therapeutic Applications and Clinical Efficacy
Spectrum of Activity
Gentamicin sulfate exhibits potent activity against numerous bacterial pathogens, making it valuable for treating various infections:
Bacterial Group | Examples | Sensitivity |
---|---|---|
Gram-negative aerobic bacilli | Escherichia coli, Klebsiella, Proteus, Pseudomonas | Highly susceptible |
Gram-positive cocci | Staphylococci | Susceptible in vitro |
Enterobacteriaceae | Salmonella, Shigella, Enterobacter | Susceptible |
The broad-spectrum activity positions gentamicin as a critical option for empiric therapy in severe infections before culture results become available .
Clinical Applications
Gentamicin sulfate demonstrates particular efficacy in:
-
Uncomplicated urinary tract infections, though relapse may occur in cases with complicating conditions
-
Treatment of select cases of Gram-negative bacteremia, where appropriate dosing can be life-saving
-
Combination therapy with beta-lactam antibiotics for synergistic effects against serious infections
The clinical utility of gentamicin must be balanced against potential toxicity concerns, particularly in vulnerable patient populations or during extended treatment courses.
Protective Agents | Potentiating Agents |
---|---|
Green tea extracts | Indomethacin |
Garlic preparations | Cyclosporin |
Saffron derivatives | Uric acid |
Grape seed extracts | Verapamil (Ca⁺⁺-channel blocker) |
Sesame and oleanolic oils |
Recent Developments and Future Directions
Combination Therapies and Novel Applications
Ongoing research explores synergistic combinations of gentamicin with other antimicrobials to enhance efficacy while potentially reducing required doses and associated toxicity risks. The continued evolution of resistant bacterial strains necessitates careful stewardship of this valuable antibiotic to preserve its clinical utility.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume